3-Nitronaphthalene-1-carboxamide
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Overview
Description
3-Nitro-1-naphthamide is an organic compound belonging to the naphthamide family It is characterized by a nitro group (-NO2) attached to the third position of the naphthalene ring and an amide group (-CONH2) at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-naphthamide typically involves the nitration of 1-naphthamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}{10}\text{H}{7}\text{CONH}2 + \text{HNO}3 \rightarrow \text{C}{10}\text{H}{6}(\text{NO}_2)\text{CONH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of 3-Nitro-1-naphthamide may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Types of Reactions:
Reduction: 3-Nitro-1-naphthamide can undergo reduction reactions to form 3-amino-1-naphthamide. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The nitro group in 3-Nitro-1-naphthamide can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced by a halogen atom using halogenating agents.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst, SnCl2 in HCl.
Substitution: Halogenating agents like chlorine or bromine.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Major Products:
Reduction: 3-Amino-1-naphthamide.
Substitution: Halogenated derivatives of 1-naphthamide.
Oxidation: Various oxidized naphthamide derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other naphthamide derivatives and is used in the study of nitration and reduction reactions.
Biology: The compound has been investigated for its potential biological activities, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-1-naphthamide, particularly in biological systems, involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. The compound acts as a competitive and reversible inhibitor, binding to the active site of the enzyme and preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
3-Nitro-1-naphthamide can be compared with other naphthamide derivatives such as:
1-Naphthamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Amino-1-naphthamide: Formed by the reduction of 3-Nitro-1-naphthamide, it has different chemical and biological properties.
5-Chloro-8-nitro-1-naphthoyl chloride: Another naphthamide derivative with distinct protective group properties.
The uniqueness of 3-Nitro-1-naphthamide lies in its nitro group, which imparts specific reactivity and potential biological activities that are not observed in its non-nitrated counterparts.
Properties
CAS No. |
88575-35-3 |
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Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
3-nitronaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H8N2O3/c12-11(14)10-6-8(13(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H2,12,14) |
InChI Key |
SLOJXBTUMKRJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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